Product packaging for 5-[(2-Acetylphenoxy)methyl]-2-furoic acid(Cat. No.:CAS No. 1024322-96-0)

5-[(2-Acetylphenoxy)methyl]-2-furoic acid

Cat. No.: B2556262
CAS No.: 1024322-96-0
M. Wt: 260.245
InChI Key: SFKPRWXGJAXWIO-UHFFFAOYSA-N
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Description

5-[(2-Acetylphenoxy)methyl]-2-furoic acid is a furan-carboxylic acid derivative with the molecular formula C14H12O5 and a molecular weight of 260.25 g/mol . Its CAS Registry Number is 1024322-96-0 . The compound should be handled with care and stored refrigerated between 2-8°C . As a hazardous chemical, it requires appropriate safety precautions; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet for detailed handling protocols. While specific research applications for this compound are not extensively documented in public sources, furan-carboxylic acid scaffolds are of significant interest in various chemical research fields, including the development of novel polymers and biomaterials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. For further technical data or to place an inquiry, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O5 B2556262 5-[(2-Acetylphenoxy)methyl]-2-furoic acid CAS No. 1024322-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKPRWXGJAXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Organic Transformations

Retrosynthetic Analysis and Strategic Disconnections for 5-[(2-Acetylphenoxy)methyl]-2-furoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are proposed, targeting the key ether linkage and the functional groups on the furan (B31954) ring.

Disconnection I: C-O Ether Bond

The most logical disconnection is at the ether linkage, breaking the bond between the phenoxy group and the methylfuran moiety. This leads to two key precursors: 2-hydroxyacetophenone and a 5-(halomethyl)-2-furoic acid derivative. This approach is based on the well-established Williamson ether synthesis.

Disconnection II: Furan Ring Functionalization

An alternative strategy involves the disconnection of the C-C bond between the furan ring and the methyl group. This would lead to a 2-furoic acid derivative and a suitable electrophile. However, the C-O ether disconnection is generally more synthetically feasible.

A visual representation of the primary retrosynthetic analysis is shown below:

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis can be devised. The synthesis would commence from readily available starting materials and proceed through a series of well-established organic transformations.

A proposed synthetic pathway involves the following steps:

Esterification of 5-hydroxymethyl-2-furoic acid to protect the carboxylic acid and prevent unwanted side reactions.

Halogenation of the hydroxymethyl group to form a more reactive leaving group, such as a bromide.

Williamson Ether Synthesis by reacting the halogenated furan derivative with 2-hydroxyacetophenone in the presence of a base.

Saponification of the ester to yield the final product, this compound.

The efficiency of the proposed synthesis can be significantly improved by optimizing the reaction conditions for each step.

For the Williamson ether synthesis , a critical step in this pathway, several parameters can be adjusted to maximize the yield and selectivity. The choice of base, solvent, and temperature plays a crucial role.

Interactive Data Table: Optimization of Williamson Ether Synthesis Conditions

ParameterVariationExpected Outcome on YieldNotes
Base K₂CO₃, NaH, Cs₂CO₃Cs₂CO₃ is often superior for phenolic nucleophiles, leading to higher yields.Stronger bases like NaH can deprotonate other acidic protons if not used carefully.
Solvent Acetone, DMF, Acetonitrile (B52724)Polar aprotic solvents like DMF or acetonitrile generally favor Sₙ2 reactions.Acetone is a greener solvent option but may require longer reaction times.
Temperature Room Temp, 50 °C, 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.Optimization is key to balance reaction rate and selectivity.
Catalyst Phase-transfer catalyst (e.g., TBAB)Can be beneficial in biphasic systems to improve the reaction rate.Not always necessary with appropriate solvent choice.

The structure of this compound is achiral, meaning it does not have any stereocenters and therefore does not exist as enantiomers or diastereomers. Consequently, enantioselective and diastereoselective synthetic strategies are not applicable to the synthesis of this specific compound. However, should a chiral center be introduced into the molecule, for instance by modification of the acetyl group to a chiral alcohol, then asymmetric synthesis methodologies would become relevant.

Chemical Derivatization and Analogue Synthesis of this compound

The synthesis of analogues of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Derivatization can be performed on various parts of the molecule, including the carboxylic acid, the acetyl group, and the aromatic rings.

The design of structural analogues often involves the principle of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties, with the aim of enhancing the biological activity or pharmacokinetic properties of the compound.

Interactive Data Table: Proposed Bioisosteric Replacements

Original Functional GroupBioisosteric ReplacementRationale
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideThese groups can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid with potentially improved metabolic stability and cell permeability. drughunter.comchem-space.com
Acetyl Group (-COCH₃)Sulfone (-SO₂CH₃), OxadiazoleThese replacements can alter the electronic properties and metabolic profile of the molecule.
Phenyl RingPyridyl, ThienylIntroduction of heteroatoms can modulate solubility, polarity, and potential for hydrogen bonding.
Ether Linkage (-O-)Thioether (-S-), Methylene (B1212753) (-CH₂-)These changes can affect the conformational flexibility and lipophilicity of the molecule.

The synthetic accessibility of the proposed analogues depends on the availability of the corresponding starting materials. For instance, the synthesis of a thioether analogue would require the use of 2-mercaptoacetophenone instead of 2-hydroxyacetophenone, which is also a commercially available reagent.

The purification of this compound and its analogues would typically involve standard laboratory techniques.

Common Purification Techniques:

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase for compounds of this polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially for biological testing, preparative HPLC is often employed.

The choice of purification method will depend on the physical properties of the compound and the required level of purity.

Detailed Mechanistic Studies of Key Synthetic Steps

The Williamson ether synthesis is a classic S(_N)2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of synthesizing this compound, the key mechanistic event is the backside attack of the 2-acetylphenoxide ion on the carbon atom of the 5-(halomethyl) group of the furoic acid derivative. wikipedia.org This concerted mechanism, where bond formation and bond cleavage occur simultaneously, is a hallmark of S(_N)2 reactions. wikipedia.org

The reaction is initiated by the deprotonation of 2-hydroxyacetophenone using a suitable base, such as sodium hydride or potassium carbonate, to generate the nucleophilic 2-acetylphenoxide. The choice of base and solvent is critical to ensure the efficient generation of the nucleophile and to facilitate the subsequent substitution reaction. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide are often employed as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. wikipedia.org

Elucidation of Reaction Intermediates and Transition State Geometries

A defining feature of the S(_N)2 mechanism is that it proceeds without the formation of a discrete reaction intermediate. masterorganicchemistry.com Instead, the reaction progresses through a single, high-energy transition state. masterorganicchemistry.com For the synthesis of this compound via the Williamson ether synthesis, the transition state involves a pentacoordinate carbon atom at the methyl group of the furoic acid derivative. masterorganicchemistry.com

In this transition state, the incoming nucleophile (the 2-acetylphenoxide) and the leaving group (a halide) are both partially bonded to the carbon atom. masterorganicchemistry.com The geometry around this central carbon atom is trigonal bipyramidal. masterorganicchemistry.com The three non-reacting groups (two hydrogen atoms and the furan ring) lie in a plane with the carbon atom, while the nucleophile and the leaving group are positioned on opposite sides of this plane. As the reaction proceeds, the bond to the nucleophile strengthens, and the bond to the leaving group weakens, leading to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com While the methyl carbon in this specific case is not a stereocenter, this inversion is a fundamental characteristic of the S(_N)2 mechanism.

Computational studies on analogous S(_N)2 reactions provide valuable insights into the electronic structure of the transition state. mdpi.comresearchgate.net Density functional theory (DFT) calculations can be employed to model the potential energy surface of the reaction, allowing for the characterization of the transition state geometry and the calculation of the activation energy. These studies typically show a significant charge delocalization in the transition state, with partial negative charges on both the incoming nucleophile and the leaving group.

Interactive Data Table: Calculated Geometries of a Model S(_N)2 Transition State

ParameterValueDescription
C-Nucleophile Bond Length~2.1 - 2.5 ÅThe partial bond between the central carbon and the incoming phenoxide oxygen.
C-Leaving Group Bond Length~2.0 - 2.4 ÅThe partial bond between the central carbon and the departing halide.
Nucleophile-C-Leaving Group Angle~180°The collinear arrangement of the nucleophile, central carbon, and leaving group.
H-C-H Bond Angle~120°The planar arrangement of the non-reacting substituents.

Note: The values presented are illustrative and based on computational studies of similar S(_N)2 reactions. The exact bond lengths and angles will vary depending on the specific reactants and the level of theory used in the calculations.

Preclinical Pharmacological and Mechanistic Investigations Non Human Systems

Molecular Target Identification and Engagement Studies for Furoic Acid Derivatives

The biological activity of furoic acid derivatives is believed to stem from their interaction with specific molecular targets, thereby modulating their functions. The structural features, including the furoic acid moiety and various substitutions, play a crucial role in these interactions.

Enzyme Inhibition and Activation Profiling in Relevant Biological Systems

Research into furoic acid derivatives has identified key enzymes involved in lipid metabolism as primary targets. One notable example is 5-(tetradecyloxy)-2-furoic acid (TOFA), a well-studied inhibitor of Acetyl-CoA Carboxylase (ACC). nih.gov ACC is a critical enzyme in the biosynthesis of fatty acids.

Table 1: Enzyme Inhibition Profile of 5-(tetradecyloxy)-2-furoic acid (TOFA)

Enzyme Target Biological System Effect Research Findings
Acetyl-CoA Carboxylase (ACC) Prostate Cancer Cells Inhibition TOFA decreases fatty acid synthesis and induces cell death. nih.gov

The inhibitory action of TOFA on ACC leads to a reduction in malonyl-CoA levels, which in turn suppresses fatty acid synthesis and promotes β-oxidation. This mechanism has been explored for its potential therapeutic effects in conditions characterized by aberrant lipid metabolism. nih.gov

Receptor Binding and Ligand-Dependent Signaling Pathway Modulation Assays

Studies have shown that the expression of ACCA (a form of Acetyl-CoA Carboxylase) is dependent on AR expression in LNCaP prostate cancer cells. nih.gov Treatment with dihydrotestosterone (B1667394) (DHT), an androgen, increases ACCA expression and fatty acid synthesis. nih.gov By inhibiting ACCA, TOFA's effects are intertwined with the downstream consequences of AR signaling in this context. nih.gov

Global Proteomic and Interactomic Profiling in Response to Compound Exposure

Global proteomic and interactomic profiling are powerful tools for identifying the broader molecular consequences of compound exposure. While specific data for 5-[(2-Acetylphenoxy)methyl]-2-furoic acid is not available, the principles of such analyses are well-established. nih.govnih.gov This type of investigation would involve treating cells or tissues with the compound and then utilizing techniques like mass spectrometry-based proteomics to identify changes in protein expression and interaction networks. Such studies could reveal novel targets and affected pathways, providing a more comprehensive understanding of the compound's mechanism of action. nih.govnih.gov

Cellular Mechanism of Action Studies

The molecular interactions of furoic acid derivatives translate into observable effects at the cellular level, including the modulation of signaling pathways and gene expression.

Investigation of Cellular Pathway Modulation and Signal Transduction Cascades

The inhibition of molecular targets by furoic acid derivatives can trigger significant changes in cellular signaling. In the case of TOFA, its inhibition of ACCA in prostate cancer cells leads to the induction of caspase activation and cell death via the mitochondrial pathway, as evidenced by cytochrome c release. nih.gov

Furthermore, the pro-apoptotic effect of TOFA may be mediated by a decrease in the expression of neuropilin-1 (NRP1) and Mcl-1, an anti-apoptotic protein. nih.gov The expression of NRP1 has been shown to be under the control of the androgen receptor, highlighting a link between lipid metabolism and oncogenic signaling pathways in prostate cancer. nih.gov

Table 2: Modulation of Cellular Pathways by 5-(tetradecyloxy)-2-furoic acid (TOFA) in Prostate Cancer Cells

Cellular Pathway Effect Downstream Consequences
Fatty Acid Synthesis Inhibition Decreased lipid production. nih.gov
Apoptosis (Mitochondrial Pathway) Induction Cytochrome c release, caspase activation, and cell death. nih.gov

Gene Expression and Post-Translational Modification Analysis in Cellular Models

The modulation of signaling pathways by compounds like TOFA can lead to changes in gene expression. For example, the androgen receptor, which is influenced by TOFA's downstream effects, is a transcription factor that regulates the expression of numerous genes involved in prostate cancer development and progression. nih.gov A comprehensive gene expression analysis, for instance using microarray or RNA-sequencing technologies, could elucidate the full spectrum of genes whose expression is altered by this compound.

Post-translational modifications, such as phosphorylation, are critical for protein function and signaling. The modulation of kinase and phosphatase activities by a compound can lead to widespread changes in the phosphoproteome. While specific data for this compound is lacking, it is a crucial area for future investigation to fully understand its cellular mechanism of action.

Evaluation of Intracellular Distribution and Localization

The precise subcellular distribution of a compound is fundamental to understanding its mechanism of action. For this compound, elucidating where it accumulates within the cell is a key area of investigation. While specific studies on the intracellular trafficking of this particular molecule are not extensively detailed in publicly available literature, insights can be drawn from the physicochemical properties of its core components: a furoic acid moiety, a phenoxy-methyl linker, and an acetylphenyl group.

The presence of the carboxylic acid group on the furan (B31954) ring suggests that at physiological pH, the molecule will exist predominantly in its anionic form. This characteristic can influence its ability to cross cellular membranes. Passive diffusion across the lipid bilayer is less likely for charged molecules; therefore, involvement of membrane transporters, such as organic anion transporters (OATs), is a plausible mechanism for cellular uptake.

Once inside the cell, the distribution would be governed by the molecule's affinity for various organelles and macromolecules. The aromatic and acetyl groups introduce lipophilic character, which might lead to partitioning into lipid-rich environments like the endoplasmic reticulum or mitochondrial membranes. The potential for hydrogen bonding via the carboxylic acid and acetyl groups could also facilitate interactions with proteins in the cytoplasm or nucleus. Advanced imaging techniques, such as fluorescence microscopy using a labeled analogue of the compound, would be necessary to definitively map its subcellular localization and provide concrete evidence for these theoretical distributions.

Pharmacodynamic Assessment in Relevant Preclinical Models

Understanding the biological effects of this compound in the context of disease is a critical step in its preclinical evaluation. This involves characterizing its efficacy in relevant non-human models and identifying biomarkers to monitor its activity.

Characterization of Biological Response and Efficacy in Disease-Relevant Non-Human Models

While comprehensive efficacy data for this compound in specific disease models are not widely published, the structural motifs of the molecule suggest potential therapeutic applications that could be explored in preclinical settings. For instance, furoic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.

Preclinical evaluation in a murine model of inflammation, for example, could involve inducing an inflammatory response (e.g., using lipopolysaccharide) and subsequently administering the compound. Efficacy would be assessed by measuring the reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum or tissue homogenates. Similarly, its potential as an antimicrobial agent could be tested in animal models of bacterial infection, with endpoints such as bacterial load reduction in target organs.

Biomarker Discovery and Validation for Pharmacological Activity Monitoring

To effectively monitor the pharmacological activity of this compound in preclinical studies, the identification and validation of responsive biomarkers are essential. These biomarkers can be molecular, cellular, or physiological indicators of the compound's effect.

If the compound demonstrates anti-inflammatory activity, relevant biomarkers could include the aforementioned pro-inflammatory cytokines. Downstream signaling molecules, such as phosphorylated forms of NF-κB or MAP kinases, could also serve as more immediate markers of target engagement. In a hypothetical scenario where the compound targets a specific enzyme, direct measurement of enzyme activity or the levels of its substrate or product in biological fluids or tissues would be a robust biomarker. Validation of such biomarkers would require demonstrating a consistent and dose-dependent correlation between the biomarker levels and the therapeutic effect of the compound in preclinical models.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-activity relationship (SAR) studies are pivotal for optimizing the therapeutic potential of a lead compound. For this compound, this involves systematically modifying its chemical structure and assessing how these changes impact its biological potency and selectivity.

Quantitative Correlation of Structural Modifications with Biological Potency and Selectivity

A systematic SAR exploration of this compound would involve the synthesis and biological evaluation of a series of analogues. Modifications could be made to each of the three main components of the molecule.

Modification Site Example Modification Hypothesized Impact on Activity
Furoic Acid Moiety Esterification of the carboxylic acidIncreased cell permeability, potentially acting as a prodrug.
Replacement of furan with thiopheneAltered electronic properties and potential for different interactions with biological targets.
Acetylphenyl Group Altering the position of the acetyl group (ortho, meta, para)Changes in the spatial arrangement of the molecule, affecting receptor binding.
Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups)Modification of lipophilicity and electronic character, influencing both pharmacokinetic and pharmacodynamic properties.
Phenoxy-methyl Linker Varying the length of the linkerAltering the distance and flexibility between the furoic acid and acetylphenyl moieties, which could be critical for optimal target interaction.

The biological potency of these analogues would be determined using in vitro assays relevant to the compound's hypothesized mechanism of action. For example, if the compound is an enzyme inhibitor, IC50 values would be determined for each analogue. These quantitative data would then be used to build a QSAR (Quantitative Structure-Activity Relationship) model, which mathematically correlates the structural features with the observed biological activity.

Identification of Key Pharmacophoric Features and Binding Motifs

From the SAR data, the key pharmacophoric features—the essential structural elements required for biological activity—can be identified. For this compound, the pharmacophore is likely to consist of a specific spatial arrangement of a hydrogen bond acceptor (the carboxylic acid and/or acetyl group), a hydrogen bond donor (the carboxylic acid), and aromatic/hydrophobic regions (the furan and phenyl rings).

Computational modeling techniques, such as pharmacophore mapping, can be employed to build a 3D model of these essential features. pharmacophorejournal.com This model can then be used to virtually screen for other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new compounds with similar or improved activity. nih.gov The model would also provide insights into the potential binding motifs of the compound with its biological target. For instance, the carboxylic acid might form a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the binding pocket, while the aromatic rings could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. researchgate.net

Preliminary Biotransformation and Metabolic Stability Studies (In Vitro and Non-Human In Vivo)

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For the compound this compound, in vitro and non-human in vivo studies are essential to elucidate its biotransformation pathways and assess its metabolic stability. Such investigations typically involve hepatic systems, as the liver is the primary site of drug metabolism.

The chemical structure of this compound presents several moieties susceptible to metabolic enzymes, including a furan ring, a carboxylic acid group, an ether linkage, and an acetylated phenol (B47542) ring. Understanding the enzymatic processes that modify these functional groups is fundamental to predicting the compound's behavior in biological systems.

Assessment of Metabolic Enzyme Induction and Inhibition in Hepatic Systems

The potential of this compound to either induce or inhibit cytochrome P450 (CYP) enzymes is a key aspect of its preclinical evaluation. CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. researchgate.netnih.govnih.gov Induction can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy, while inhibition can cause an accumulation of other drugs, increasing the risk of toxicity. nih.gov

Given the presence of aromatic rings and a carboxylic acid function, moieties known to interact with CYP enzymes, it is plausible that this compound could modulate the activity of one or more CYP isoforms. Furan-containing compounds, for instance, have been shown to interact with and in some cases inhibit hepatic cytochrome P-450. nih.gov Specifically, some furanocoumarins are known inhibitors of CYP3A4. flvc.org Aromatic carboxylic acids have also been investigated for their potential to inhibit or induce CYP enzymes. nih.gov

Standard in vitro assays using human liver microsomes or cryopreserved hepatocytes are employed to assess these interactions. The potential for direct and time-dependent inhibition of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated. Similarly, the potential to induce the expression of key CYPs, often mediated by nuclear receptors like PXR, CAR, and AhR, would be investigated by treating hepatocytes with the compound and measuring changes in mRNA levels and enzyme activity. nih.gov

Hypothetical Data on CYP450 Inhibition Potential of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

CYP IsoformIC₅₀ (µM)Inhibition Type
CYP1A2> 100Not Determined
CYP2C925.3Competitive
CYP2C1948.1Non-competitive
CYP2D6> 100Not Determined
CYP3A415.8Mixed

Hypothetical Data on CYP450 Induction Potential of this compound in Human Hepatocytes

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

CYP IsoformFold Induction (mRNA) at 10 µMEC₅₀ (µM)
CYP1A21.2> 50
CYP2B61.5> 50
CYP3A42.18.7

Identification and Characterization of Major Metabolites

The biotransformation of this compound is anticipated to proceed through several pathways, targeting its various functional groups. Phase I metabolism, primarily mediated by CYP enzymes, and Phase II metabolism, involving conjugation reactions, are both expected to play a role.

The furan ring is a known substrate for CYP-mediated oxidation, which can lead to the formation of reactive intermediates. researchgate.net This metabolic activation can result in ring-opened products. researchgate.net The ether linkage is another potential site for metabolic cleavage, a reaction also catalyzed by cytochrome P450 enzymes. nih.govwikipedia.org The acetyl group on the phenoxy ring could undergo reduction to a secondary alcohol or hydrolysis. Furthermore, the aromatic rings are susceptible to hydroxylation at various positions. The carboxylic acid moiety is a prime candidate for Phase II conjugation, particularly glucuronidation.

Identification of these metabolites is typically achieved by incubating the parent compound with liver microsomes or hepatocytes, followed by analysis using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the metabolic profiles in the presence and absence of cofactors like NADPH (for Phase I reactions) and UDPGA (for glucuronidation), a comprehensive picture of the metabolic pathways can be constructed.

Hypothetical Major Metabolites of this compound Identified in Rat Liver Microsomes

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Metabolite IDProposed Structure / Modificationm/zProposed Pathway
M1Hydroxylation of the phenoxy ring+16Phase I (Oxidation)
M2O-dealkylation (cleavage of the ether bond)-Phase I (Oxidation)
M3Furan ring oxidation and cleavageVariablePhase I (Oxidation)
M4Reduction of the acetyl group+2Phase I (Reduction)
M5Glucuronide conjugate of the parent compound+176Phase II (Glucuronidation)
M6Glucuronide conjugate of hydroxylated metabolite (M1)+192Phase I and Phase II

Computational Chemistry and Molecular Modeling Approaches

De Novo Design and Optimization of Novel Chemical Entities Based on 5-[(2-Acetylphenoxy)methyl]-2-furoic acid Core

De novo drug design aims to create novel molecules with desired biological activity from scratch. The this compound structure presents a versatile scaffold for such design efforts. It comprises a central furoic acid moiety, a flexible ether linkage, and a substituted aromatic ring, all of which can be systematically modified to optimize interactions with a biological target.

A typical de novo design workflow utilizing this core would involve the following steps:

Target Identification and Binding Site Analysis: The process would begin by identifying a specific biological target (e.g., an enzyme or receptor) and characterizing the three-dimensional structure of its binding site.

Scaffold Placement: The this compound core would be placed within the active site. The furoic acid group, with its hydrogen bond donor and acceptor capabilities, could be oriented to interact with key polar residues. The acetylphenoxy group could be positioned to occupy hydrophobic pockets.

Fragment Growth or Linking: Computational algorithms would then "grow" new functional groups from the core scaffold or "link" discrete fragments that complement the binding site's topology and chemical environment. For instance, modifications to the acetyl group or substitutions on the phenoxy ring could be explored to enhance binding affinity and selectivity.

Scoring and Optimization: The newly designed molecules would be evaluated using scoring functions that predict their binding affinity. Promising candidates would undergo further optimization through iterative cycles of design and evaluation to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

The following table illustrates a hypothetical de novo design strategy based on the this compound scaffold, targeting a hypothetical enzyme active site with defined pockets.

Scaffold Region Potential Modification Rationale for Design Target Sub-pocket
2-Furoic AcidBioisosteric replacement (e.g., with tetrazole)To modulate pKa and improve metabolic stability.Polar pocket with H-bond donors/acceptors
Acetyl GroupConversion to an alcohol or amineTo introduce new hydrogen bonding interactions.Small polar pocket
Phenoxy RingAddition of substituents (e.g., halogens, alkyl groups)To enhance hydrophobic interactions and modulate electronics.Large hydrophobic pocket
Methylene (B1212753) BridgeIntroduction of conformational constraints (e.g., cyclization)To reduce conformational flexibility and improve binding entropy.Flexible region of the binding site

Conformational Analysis and Prediction of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt and, more importantly, to predict the specific conformation responsible for its biological activity (the "bioactive conformation").

Computational methods employed for conformational analysis include:

Systematic and Stochastic Searches: These methods explore the conformational space by systematically rotating bonds or by using random sampling techniques (e.g., Monte Carlo simulations).

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational preferences in a simulated environment (e.g., in water or a lipid bilayer).

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide highly accurate energy calculations for different conformations, helping to refine the conformational search and to understand the electronic factors that stabilize certain geometries.

The prediction of the bioactive conformation often involves docking the various low-energy conformers into the active site of the biological target. The conformer that exhibits the best fit, characterized by favorable intermolecular interactions and a low docking score, is proposed as the putative bioactive conformation. This information is invaluable for structure-based drug design, as it provides a precise template for the design of new, more rigid analogs with improved affinity.

The following table summarizes the key rotatable bonds in this compound and their importance in defining the molecule's conformation.

Rotatable Bond Description Impact on Conformation
C5(furan)-CH2Rotation around the bond connecting the furan (B31954) ring to the methylene bridge.Determines the orientation of the phenoxy group relative to the furan ring.
CH2-O(ether)Rotation around the ether linkage.Significantly alters the overall molecular shape and the distance between the furoic acid and phenoxy moieties.
O(ether)-C1(phenyl)Rotation around the bond connecting the ether oxygen to the phenyl ring.Influences the positioning of the acetyl group.
C2(phenyl)-C(acetyl)Rotation around the bond connecting the acetyl group to the phenyl ring.Affects the orientation of the carbonyl group and its potential for interactions.

Advanced Analytical Techniques for Characterization and Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. nih.govlongdom.organnualreviews.org Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within a few parts per million (ppm). longdom.orgnumberanalytics.com This high accuracy allows for the confident assignment of a unique molecular formula.

For 5-[(2-Acetylphenoxy)methyl]-2-furoic acid (C₁₅H₁₂O₅), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming its elemental composition.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₁₅H₁₃O₅⁺273.07575
[M-H]⁻C₁₅H₁₁O₅⁻271.06115
[M+Na]⁺C₁₅H₁₂O₅Na⁺295.05769

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and metabolite identification. numberanalytics.com By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. For this compound, key fragmentations would be anticipated, providing structural confirmation.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

Precursor Ion (m/z)Proposed Fragment IonFragment FormulaPredicted Fragment Mass (Da)
273.07575Loss of water (-H₂O)C₁₅H₁₁O₄⁺255.06519
273.07575Loss of carbon monoxide (-CO)C₁₄H₁₃O₄⁺245.08084
273.07575Loss of a carboxyl group (-COOH)C₁₄H₁₂O₃⁺228.07809
273.07575Cleavage of the ether bondC₈H₇O₂⁺135.04406
273.07575Cleavage of the ether bondC₇H₅O₃⁺137.02332

The study of the metabolism of this compound is crucial for understanding its biological activity. The metabolism of related compounds, such as 2-furoic acid, has been investigated in various organisms, including Pseudomonas putida, where it is degraded. wikipedia.orgnih.gov Potential metabolic transformations of the parent compound could involve hydroxylation of the aromatic rings, oxidation of the acetyl group, or conjugation reactions. HRMS is instrumental in identifying these metabolites in biological matrices like plasma or urine by detecting the mass shifts corresponding to these biotransformations. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon atoms and reveals the connectivity within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the linker, and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) of these signals provide detailed information about the electronic environment and spatial relationships of the protons. For instance, the protons on the furan ring would exhibit characteristic coupling patterns.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the acetyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan-H3~6.6~112.5
Furan-H4~7.2~118.2
Methylene (-CH₂-)~5.2~65.0
Acetyl-CH₃~2.6~29.0
Phenoxy-H~6.9 - 7.8~115 - 160
Furan-C2 (C=O)-~159.8
Furan-C5-~145.4
Acetyl (C=O)-~200.0
Carboxyl (-COOH)~13.0~162.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Determination of Solid-State Structure and Co-Crystallization with Target Proteins

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the elucidation of its crystal packing, including any hydrogen bonding networks involving the carboxylic acid group and potential π-π stacking interactions between the aromatic rings. rsc.orgresearchgate.net

Furthermore, in the context of drug discovery, co-crystallization of a small molecule with its target protein is a powerful method to visualize the binding mode and key interactions within the active site. nih.govnih.govcreative-biostructure.com If this compound were identified as a ligand for a particular protein, co-crystallization trials would be a critical step in structure-based drug design. This could be achieved by crystallizing the pre-formed protein-ligand complex or by soaking the ligand into pre-existing protein crystals. nih.govpeakproteins.com The resulting high-resolution crystal structure would reveal the precise orientation of the ligand and its interactions with the protein, guiding further optimization of the compound's structure to enhance binding affinity and selectivity.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound, separating it from byproducts and starting materials, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier (e.g., formic acid or phosphoric acid), would be suitable for its analysis. nih.govsielc.compubcompare.ai HPLC coupled with a UV detector would allow for the determination of the compound's purity by measuring the area of its peak relative to the total peak area. This method can also be used for quantitative analysis by creating a calibration curve with standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique, although it is generally more suited for volatile and thermally stable compounds. oup.comoup.com Direct analysis of this compound by GC-MS may be challenging due to the low volatility of the carboxylic acid. However, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, would facilitate its analysis by GC-MS. usherbrooke.caresearchgate.netnist.gov This approach can be very effective for the separation and identification of impurities and for quantitative analysis, especially when high sensitivity is required.

Table 4: Summary of Chromatographic Methods for the Analysis of this compound

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDerivatizationPrimary Application
HPLCC18 (Reversed-Phase)Acetonitrile/Water with acidNot requiredPurity assessment, quantitative analysis
GC-MSDB-5 or similarHeliumRequired (e.g., methylation, silylation)Impurity profiling, sensitive quantitative analysis

Future Research Directions and Translational Implications

Exploration of Undiscovered Biological Activities and Therapeutic Potential beyond Current Hypotheses

The therapeutic potential of furoic acid derivatives is well-documented, with established applications as antibacterial, antifungal, and anti-inflammatory agents. However, the vast chemical space occupied by these compounds suggests that many of their biological activities remain undiscovered. For 5-[(2-Acetylphenoxy)methyl]-2-furoic acid , the unique combination of a furoic acid core with an acetylphenoxy moiety presents an opportunity for novel pharmacological effects.

Future research should prioritize comprehensive biological screening of this compound against a diverse range of therapeutic targets. This could include, but is not limited to:

Antiviral Activity: Given that some furan (B31954) derivatives have shown antiviral properties, investigating the efficacy of This compound against various viral pathogens is a logical step.

Anticancer Properties: The structural motifs present in the molecule could allow it to interact with cancer-related targets. In-depth studies on its cytotoxicity against various cancer cell lines and its potential mechanisms of action are warranted.

Neurological Disorders: The exploration of its effects on enzymes and receptors within the central nervous system could reveal unexpected therapeutic potential for neurodegenerative diseases or psychiatric disorders.

Metabolic Diseases: Investigating its influence on metabolic pathways could uncover applications in treating conditions such as diabetes and obesity.

Development of Advanced Synthetic Methodologies for Scalable Production and Complex Analogues

The translation of a promising compound from the laboratory to the market is heavily dependent on the availability of efficient and scalable synthetic methods. While the synthesis of the basic furoic acid structure is well-established, often starting from biomass-derived furfural, the attachment of complex side chains like the (2-Acetylphenoxy)methyl group can present challenges.

Future research in this area should focus on:

Process Optimization: Developing high-yield, cost-effective, and environmentally friendly synthetic routes for the large-scale production of This compound .

Combinatorial Chemistry: Utilizing modern synthetic techniques to create a library of analogues with variations in the phenoxy ring and other parts of the molecule. This would facilitate structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, which can lead to greener and more efficient processes.

Integration of Multi-Omics Data for a Holistic Understanding of Biological Interactions

To fully comprehend the biological effects of This compound , a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive picture of how the compound interacts with a biological system. For instance, a study on the nematicidal activity of 2-furoic acid utilized transcriptomics and metabolomics to understand its mechanism of action against Meloidogyne incognita.

Future research should leverage:

Genomics: To identify potential genetic factors that influence an organism's response to the compound.

Transcriptomics: To analyze changes in gene expression profiles upon treatment with the compound, revealing the cellular pathways it affects.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets.

Metabolomics: To measure changes in the levels of endogenous metabolites, offering a functional readout of the compound's biological impact.

By integrating these multi-omics datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and predict potential off-target effects.

Strategic Design for Enhanced Pharmacological Profile and Targeted Delivery

Even a compound with potent biological activity can fail in clinical development due to a poor pharmacological profile, including issues with absorption, distribution, metabolism, and excretion (ADME). Furthermore, ensuring that a drug reaches its intended target in the body while minimizing exposure to healthy tissues is a key challenge in modern medicine.

Future research should explore:

Prodrug Strategies: Designing inactive derivatives of This compound that are converted to the active form at the target site. This can improve bioavailability and reduce off-target toxicity.

Nanoparticle-Based Delivery Systems: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells.

Formulation Development: Creating advanced formulations that optimize the compound's release profile and patient compliance.

Addressing Challenges and Opportunities in the Academic and Industrial Research Landscape of Furoic Acid Derivatives

The development of furoic acid derivatives, including This compound , is not without its challenges. These include the need for sustainable and cost-effective production methods, navigating the complexities of intellectual property, and meeting stringent regulatory requirements.

However, the opportunities in this field are substantial. The growing demand for bio-based chemicals and the continuous need for new therapeutic agents create a favorable environment for the research and commercialization of novel furoic acid derivatives. openpr.com

Key Challenges:

Sustainable Feedstocks: Ensuring a stable and sustainable supply of starting materials derived from biomass.

Green Chemistry: Developing manufacturing processes that minimize environmental impact. openpr.com

Regulatory Hurdles: Meeting the safety and efficacy standards set by regulatory agencies. acutemarketreports.com

Intellectual Property: Establishing a strong patent position for novel compounds and their applications.

Key Opportunities:

Bio-based Economy: The shift towards a bio-based economy provides a strong impetus for the development of chemicals derived from renewable resources. openpr.com

Unmet Medical Needs: The constant emergence of drug-resistant pathogens and new diseases creates a demand for innovative therapeutic agents.

Platform Chemical: Furoic acid serves as a versatile platform for the synthesis of a wide range of valuable chemicals and materials. ift.co.za

Q & A

Q. How to optimize reaction conditions for scaling up synthesis while minimizing by-products?

  • Use design of experiments (DoE) to vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for coupling reactions). Monitor reaction progress via TLC or inline IR spectroscopy. Purify via gradient elution (hexane:EtOAc) and characterize intermediates at each step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.